4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide
Description
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide is a substituted benzene derivative featuring a carboximidamide (-C(=NH)NH₂) group at the para position and a 2-methyl-1,3-dioxolane ring attached to the aromatic core.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C11H14N2O2/c1-11(14-6-7-15-11)9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H3,12,13) |
InChI Key |
GHWFRPKJPYKLGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide typically involves the reaction of 4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde with an appropriate amine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various halogenated or nitrated derivatives .
Scientific Research Applications
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide with two related compounds from the provided evidence, focusing on structural features, synthesis, and functional attributes.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Contains a benzamide (-CONH-) group at the meta position and a 2-hydroxy-1,1-dimethylethyl substituent.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, yielding an N,O-bidentate directing group for metal-catalyzed C–H activation .
- Key Differences :
- Functional Group : The amide (-CONH-) in contrasts with the carboximidamide (-C(=NH)NH₂) in the target compound, altering electronic properties (e.g., basicity, hydrogen-bonding capacity).
- Substituent Effects : The dioxolane in the target compound provides electron-rich ether oxygens, while the hydroxyl and dimethyl groups in enhance solubility and steric hindrance.
- Applications : ’s directing group facilitates C–H functionalization in catalysis, whereas the target compound’s carboximidamide may enable coordination to transition metals or mimic amidine pharmacophores in drug design.
4-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide Dihydrochloride ()
- Structure : Features a benzodiazole (benzimidazole) substituent linked via a methylene bridge to the benzene-carboximidamide core, with dihydrochloride salt formation enhancing solubility.
- Key Differences: Heterocyclic Substituent: The benzodiazole group in introduces aromatic nitrogen atoms capable of π-π stacking or hydrogen bonding, unlike the dioxolane’s ether oxygens. Acid-Base Properties: The dihydrochloride salt in increases aqueous solubility, while the neutral dioxolane in the target compound may favor lipid membrane penetration.
Data Table: Structural and Functional Comparison
Biological Activity
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H13N2O2
- Molecular Weight : 195.23 g/mol
- CAS Number : 175202-43-4
The compound features a dioxolane ring, which is known for its role in enhancing the biological activity of various derivatives.
Biological Activity Overview
Research indicates that compounds containing dioxolane moieties often exhibit significant antimicrobial , anticancer , and anti-inflammatory activities. The following sections detail specific biological activities associated with this compound.
Anticancer Activity
Several studies have investigated the anticancer properties of dioxolane derivatives. For instance, a study on related compounds demonstrated that certain dioxolane derivatives exhibited cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the SRB assay. Notably, some derivatives showed IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | TBD | |
| Related Dioxolane Derivative | HCT116 | 1.54 | |
| Related Dioxolane Derivative | MCF7 | 4.52 |
Antimicrobial Activity
Dioxolanes have also been reported to possess substantial antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were found to be promising .
| Microorganism | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Antibacterial | 625–1250 | |
| Pseudomonas aeruginosa | Antibacterial | TBD | |
| Candida albicans | Antifungal | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxolane ring enhances interaction with biological targets due to its structural properties. Studies suggest that related compounds may induce apoptosis in cancer cells through pathways involving mitochondrial proteins such as Bax and Bcl-2 .
Case Studies
A notable case study involved the synthesis and evaluation of various dioxolane derivatives where researchers assessed their anticancer and antimicrobial activities. The results indicated that modifications in the dioxolane structure significantly influenced biological activity, suggesting a structure–activity relationship (SAR). Compounds with electron-withdrawing groups generally exhibited enhanced potency against selected cancer cell lines and bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
